1H-Imidazole-1-propanenitrile, 4-phenyl-
Overview
Description
1H-Imidazole-1-propanenitrile, 4-phenyl- is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the phenyl group at the fourth position and the propanenitrile group at the first position of the imidazole ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-1-propanenitrile, 4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amines followed by elimination and aromatization. For instance, the intramolecular cyclization of an amine can lead to the formation of the imidazole ring, followed by elimination of a leaving group and subsequent aromatization to yield the desired product .
In industrial settings, the production of this compound may involve the use of N-heterocyclic carbenes as catalysts. These catalysts facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .
Chemical Reactions Analysis
1H-Imidazole-1-propanenitrile, 4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl group and the nitrile group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common reagents used in these reactions include oxidants like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Imidazole-1-propanenitrile, 4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanenitrile, 4-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the division of T lymphocytes by inducing apoptosis and differentiation of regulatory T-cells. This action is mediated through the accumulation of tryptophan catabolites, which suppress anti-tumor immunity .
Comparison with Similar Compounds
1H-Imidazole-1-propanenitrile, 4-phenyl- can be compared with other imidazole derivatives such as:
1H-Imidazole-1-propanenitrile: Lacks the phenyl group, which may result in different chemical and biological properties.
4-Phenyl-1H-imidazole: Lacks the propanenitrile group, affecting its reactivity and applications.
1H-Imidazole-4-carboxaldehyde: Contains a carboxaldehyde group instead of a nitrile group, leading to different chemical behavior and uses
The presence of both the phenyl and propanenitrile groups in 1H-Imidazole-1-propanenitrile, 4-phenyl- makes it unique and versatile for various applications.
Properties
IUPAC Name |
3-(4-phenylimidazol-1-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-4-8-15-9-12(14-10-15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQHPWVUVLZSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445008 | |
Record name | 1H-Imidazole-1-propanenitrile, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-32-3 | |
Record name | 1H-Imidazole-1-propanenitrile, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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